molecular formula C10H9FO3 B1312292 3-Fluoro-4-methoxycinnamic acid CAS No. 713-85-9

3-Fluoro-4-methoxycinnamic acid

Cat. No. B1312292
CAS RN: 713-85-9
M. Wt: 196.17 g/mol
InChI Key: VKZYEBQHWQTZKA-HWKANZROSA-N
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Description

3-Fluoro-4-methoxycinnamic acid is a compound with the CAS Number 713-85-9 . It has a molecular weight of 196.18 and its IUPAC name is (2E)-3-(3-fluoro-4-methoxyphenyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methoxycinnamic acid is 1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxycinnamic acid is a solid . It has a boiling point of 227-230°C .

Scientific Research Applications

Antioxidant Properties and Biological Activities

3-Fluoro-4-methoxycinnamic acid, a compound related to ferulic acid, exhibits significant antioxidant properties. This attribute is crucial in combating disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. A review by Silva & Batista (2017) discusses these antioxidant properties and their relationship to various biological activities.

Applications in Health and Cosmetic Industries

Due to its high antioxidant properties, ferulic acid, a similar compound to 3-Fluoro-4-methoxycinnamic acid, is of interest in the health and cosmetic industries. It shows potential applications as an ingredient in sports foods, skin protection agents, and as a raw material for the production of vanillin and preservatives. Ou & Kwok (2004) detailed these applications in their study on ferulic acid in foods and cosmetics.

Photoreactivity and Chemical Properties

The photoreactivity of 4-methoxycinnamic acid derivatives, closely related to 3-Fluoro-4-methoxycinnamic acid, is an area of interest. Schrader et al. (1994) investigated the photochemical reaction products of these compounds, revealing insights into their potential applications in photodynamic therapy and material sciences.

Potential Anticancer Activity

Several studies have explored the anticancer effects of ferulic acid and its derivatives. For instance, Hamdan et al. (2013) discovered that alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibited the proliferation of human breast cancer cells, suggesting similar potential for 3-Fluoro-4-methoxycinnamic acid in cancer therapy.

Therapeutic Applications in Mental Health

Ferulic acid, a related compound, has demonstrated potential antidepressant-like effects. Zeni et al. (2012) conducted a study showing that ferulic acid exerted an antidepressant-like effect in mice, indicating possible mental health applications for 3-Fluoro-4-methoxycinnamic acid.

Safety And Hazards

The safety information for 3-Fluoro-4-methoxycinnamic acid includes hazard statements H315, H319, and H335 . Precautionary statements include P280, P261, and P271 .

properties

IUPAC Name

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZYEBQHWQTZKA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxycinnamic acid

CAS RN

713-85-9
Record name 3'-Fluoro-4'-methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-fluoro-4'-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Nagarajan, HF Lu, AF Gasiecki, IK Khanna… - Bioorganic & medicinal …, 2007 - Elsevier
… The monofluoro compound 62 was synthesized by starting from 3-fluoro-4-methoxycinnamic acid 30. The ethyl ester of 30 was reduced to the allylic alcohol 34 with DIBAL. …
Number of citations: 20 www.sciencedirect.com

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